Acetamide,N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-
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Overview
Description
Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- is a chemical compound with the molecular formula C8H15NO4 It is characterized by the presence of an acetamide group attached to a cyclopentane ring that has multiple hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- typically involves the reaction of cyclopentane derivatives with acetamide under specific conditions. One common method includes the use of protecting groups to selectively introduce hydroxyl groups at desired positions on the cyclopentane ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- may involve large-scale chemical reactors where the reaction parameters such as temperature, pressure, and reactant concentrations are meticulously controlled. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form derivatives with fewer oxygen-containing functional groups.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Scientific Research Applications
Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- involves its interaction with specific molecular targets and pathways. The hydroxyl groups on the cyclopentane ring allow it to form hydrogen bonds with various biomolecules, influencing their structure and function. The acetamide group can also participate in interactions with proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclohexyl]-: Similar structure but with a cyclohexane ring instead of a cyclopentane ring.
Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclobutyl]-: Similar structure but with a cyclobutane ring.
Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cycloheptyl]-: Similar structure but with a cycloheptane ring.
Uniqueness
The uniqueness of Acetamide, N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]- lies in its specific ring size and the arrangement of hydroxyl groups, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various research applications .
Properties
IUPAC Name |
N-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO4/c1-4(11)9-6-2-5(3-10)7(12)8(6)13/h5-8,10,12-13H,2-3H2,1H3,(H,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJFMWZCEHSQWQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CC(C(C1O)O)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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